![molecular formula C11H12F3N3O B1372926 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone CAS No. 1183065-10-2](/img/structure/B1372926.png)
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone
Overview
Description
“4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone” is a compound that has been used in the synthesis of fluorinated polyimides . These polyimides have been shown to have high organo-solubility and excellent thermal properties .
Synthesis Analysis
The compound has been synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides (III a-f) .Molecular Structure Analysis
The molecular structure of this compound includes four rigid benzene rings and three flexible ether linkages in its fluorinated diamine structure .Chemical Reactions Analysis
The compound has been used in the synthesis of fluorinated polyimides, which were synthesized through traditionally thermally polycondensation .Physical And Chemical Properties Analysis
The compound is part of the synthesis of fluorinated polyimides, which have inherent viscosity ranging from 0.88 to 1.24 dL/g . These polyimides also exhibited high organo-solubility in common organic solvents .Scientific Research Applications
Polyimide Synthesis for Microelectronics
This compound is utilized in the synthesis of fluorinated polyimides, which are valuable in the microelectronics industry due to their high thermal stability, processability, and optical transparency . These polyimides are used in various applications such as printed circuit boards, flexible displays, ultra-thin solar cells, and 5G communication devices.
Advanced Aerospace Materials
The thermal and mechanical properties of the fluorinated polyimides make them suitable for aerospace applications. Their ability to withstand extreme temperatures and mechanical stress is crucial for materials used in spacecraft and satellites .
Optical Display Technologies
Fluorinated polyimides derived from this compound exhibit high transparency and low color intensity, making them ideal for use in optical displays. They can be used in technologies like foldable screens and advanced optics where clarity and stability are paramount .
Suzuki Coupling Reactions
The compound serves as a precursor in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives. These derivatives are essential in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals .
Antagonists for Corticotropin-Releasing Hormone
Researchers have synthesized derivatives like 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which show potential as antagonists for corticotropin-releasing hormone. This application is significant in the development of treatments for stress-related disorders .
Cardiovascular Research
A derivative of this compound, 4-amino-2-trifluoromethyl-phenyl retinate, has been studied for its role in myocardial injury caused by sepsis. It is an example of how the compound’s derivatives can impact biomedical research, particularly in understanding and treating heart conditions .
Mechanism of Action
Target of Action
The primary targets of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone are the intracellular lipid-binding proteins CRABP2 and FABP5 . These proteins play a crucial role in the regulation of cellular processes such as proliferation, invasion, and migration .
Mode of Action
The compound interacts with its targets, leading to changes in their expression levels. Specifically, it has been found to upregulate the expression of CRABP2 and downregulate the expression of FABP5 . This independent regulation of CRABP2 and FABP5 is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathways associated with CRABP2 and FABP5. The upregulation of CRABP2 can inhibit the proliferation of certain cells . On the other hand, the downregulation of FABP5 can inhibit the invasion and migration of cells . The downstream effects of these changes include alterations in cellular processes such as proliferation, invasion, and migration .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect on proliferation, particularly in cells where crabp2 and fabp5 are highly expressed . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a decrease in the proliferation, invasion, and migration of certain cells . This is achieved through the upregulation of CRABP2 and the downregulation of FABP5 . These changes in gene expression lead to alterations in cellular processes, potentially making the compound a useful tool in the treatment of conditions characterized by abnormal cell proliferation, invasion, and migration .
properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGHCJFTAUWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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